molecular formula C16H18N2O3S B2395059 N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 864939-97-9

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2395059
CAS No.: 864939-97-9
M. Wt: 318.39
InChI Key: PUZMMVZRZYAIAQ-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonylamino group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves the reaction of 3-amino-N,N-dimethylbenzamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylbenzamide
  • N-(4-methylphenyl)benzamide
  • N,N-dimethyl-4-(methylsulfonyl)benzamide

Uniqueness

N,N-DIMETHYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both the sulfonylamino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzamide derivatives, making this compound particularly interesting for research and development.

Properties

IUPAC Name

N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-7-9-15(10-8-12)22(20,21)17-14-6-4-5-13(11-14)16(19)18(2)3/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZMMVZRZYAIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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